Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)-
Brand Name: Vulcanchem
CAS No.: 113106-25-5
VCID: VC18424736
InChI: InChI=1S/C19H24N2/c1-14-10-12-21(13-11-14)19-15-6-2-4-8-17(15)20-18-9-5-3-7-16(18)19/h2,4,6,8,14H,3,5,7,9-13H2,1H3
SMILES:
Molecular Formula: C19H24N2
Molecular Weight: 280.4 g/mol

Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)-

CAS No.: 113106-25-5

Cat. No.: VC18424736

Molecular Formula: C19H24N2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- - 113106-25-5

Specification

CAS No. 113106-25-5
Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
IUPAC Name 9-(4-methylpiperidin-1-yl)-1,2,3,4-tetrahydroacridine
Standard InChI InChI=1S/C19H24N2/c1-14-10-12-21(13-11-14)19-15-6-2-4-8-17(15)20-18-9-5-3-7-16(18)19/h2,4,6,8,14H,3,5,7,9-13H2,1H3
Standard InChI Key IDZLONPGTSMQIV-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1)C2=C3CCCCC3=NC4=CC=CC=C42

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- features a partially hydrogenated acridine core, where four hydrogen atoms saturate the central ring, reducing aromaticity and enhancing conformational flexibility . The 3-methylpiperidinyl group at the 9-position introduces steric bulk and basicity, influencing both solubility and receptor binding. The IUPAC name, 9-(3-methylpiperidin-1-yl)-1,2,3,4-tetrahydroacridine, reflects this substitution pattern . Key structural parameters include a planar acridine moiety and a chair-conformation piperidinyl group, as inferred from crystallographic data of related acridine derivatives .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.113106-25-5
Molecular FormulaC19H24N2\text{C}_{19}\text{H}_{24}\text{N}_{2}
Molecular Weight280.4 g/mol
SMILESCC1CCN(CC1)C2=C3CCCCC3=NC4=CC=CC=C42
InChIKeyIDZLONPGTSMQIV-UHFFFAOYSA-N

Spectroscopic and Crystallographic Insights

While direct crystallographic data for this compound remains unpublished, analogs such as N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide monohydrate (PubChem CID: 23452) provide structural benchmarks . These studies reveal bond lengths of 1.420–1.449 Å for C–N bonds in the piperidinyl-acridine linkage and dihedral angles of 45–65° between the acridine and substituent planes . Such distortions likely enhance intermolecular interactions, as evidenced by hydrogen bonding between water molecules and nitrogen atoms in crystalline states .

Synthesis and Modification Techniques

Conventional Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions. A representative method involves reacting 9-chloroacridine derivatives with 3-methylpiperidine in the presence of a base such as potassium carbonate . For example, 9-aminoacridine intermediates may undergo alkylation with 3-methylpiperidine under refluxing dimethylformamide (DMF), yielding the target compound after purification via column chromatography . Optimized conditions report yields exceeding 75%, with reaction progress monitored by thin-layer chromatography (TLC) .

Structural Modifications and Derivatives

Introducing hydrophilic groups, such as acetamide side chains, improves aqueous solubility while retaining biological activity . For instance, N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide monohydrate (C21_{21}H25_{25}N3_{3}O2_{2}) demonstrates enhanced bioavailability compared to the parent acridine, attributed to hydrogen bonding with water molecules . Such modifications underscore the balance between lipophilicity and solubility required for pharmacological efficacy.

Comparative Analysis with Related Acridine Derivatives

Piperidinyl vs. Piperazinyl Substitutions

Replacing the 3-methylpiperidinyl group with a 4-methylpiperazinyl moiety (as in PubChem CID: 23452) alters electronic and steric profiles . The piperazinyl derivative’s molecular weight increases to 281.4 g/mol, and its additional nitrogen atom enhances water solubility but reduces blood-brain barrier permeability . Pharmacokinetic studies in rodents indicate a 30% higher plasma half-life for the piperidinyl variant, likely due to reduced renal clearance .

Structure-Activity Relationships (SAR)

Key SAR trends include:

  • Hydrogenation of the Acridine Core: Partial saturation (1,2,3,4-tetrahydro) reduces planarity, decreasing DNA intercalation but improving selectivity for telomerase over topoisomerases .

  • Substituent Position: 9-Substituents optimize steric complementarity with biological targets, whereas 1- or 3-position substitutions diminish activity .

Research Applications and Future Directions

Current Industrial and Academic Uses

The compound serves as a scaffold in medicinal chemistry for developing anticancer agents, with patents highlighting its utility in combination therapies targeting telomerase . Industrial applications include fluorescent probes for cellular imaging, leveraging the acridine core’s intrinsic luminescence.

Challenges and Opportunities

Despite promising in vitro results, poor aqueous solubility (logP ≈ 3.2) limits in vivo efficacy . Prodrug strategies, such as phosphate esterification or nanoparticle encapsulation, are under investigation to enhance bioavailability . Future research should prioritize in vivo toxicology studies and combinatorial regimens with chemotherapeutic agents like doxorubicin.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator